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molecular formula C9H8ClN3O2 B1281252 Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 61098-37-1

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No. B1281252
M. Wt: 225.63 g/mol
InChI Key: XZOUEGUVGJXUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662826B2

Procedure details

A suspension of 7-chloro-pyrazolo-[1,5-a]-pyrimidine-5-carboxylic acid ethyl ester (15.0 g), sodium acetate (6.54 g), and 10% palladium on carbon (665 mg) in ethyl acetate-ethanol (1-1.50 mL) was stirred under a hydrogen atmosphere. After the completion of the reaction, the reactant was filtered, and concentrated in vacuo. The residue was dissolved in ethyl acetate, washed with water, aqueous baking soda, and brine, dried with sodium sulfate, and concentrated in vacuo. The yellow residue was recrystallized to yield a light yellow needle crystal (9.9 g, 78%). mp:114-115° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
665 mg
Type
catalyst
Reaction Step One
Name
ethyl acetate ethanol
Quantity
1.25 (± 0.25) mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10](Cl)[N:9]2[N:13]=[CH:14][CH:15]=[C:8]2[N:7]=1)=[O:5])[CH3:2].C([O-])(=O)C.[Na+]>[Pd].C(OCC)(=O)C.C(O)C>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][N:9]2[N:13]=[CH:14][CH:15]=[C:8]2[N:7]=1)=[O:5])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=2N(C(=C1)Cl)N=CC2
Name
Quantity
6.54 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
665 mg
Type
catalyst
Smiles
[Pd]
Name
ethyl acetate ethanol
Quantity
1.25 (± 0.25) mL
Type
solvent
Smiles
C(C)(=O)OCC.C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reactant was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water, aqueous baking soda, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The yellow residue was recrystallized

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC=2N(C=C1)N=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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